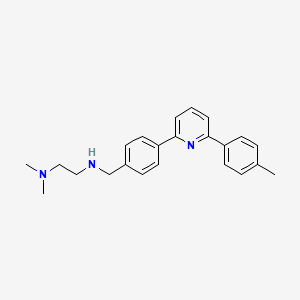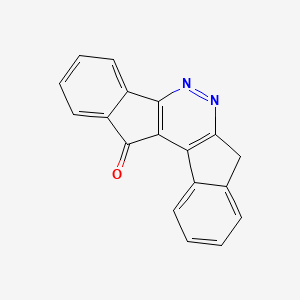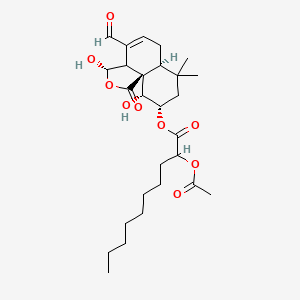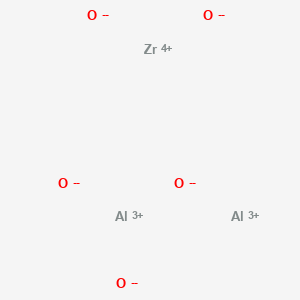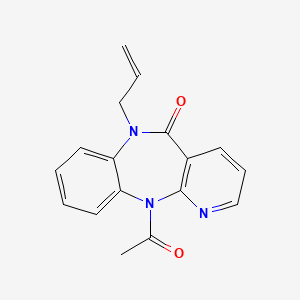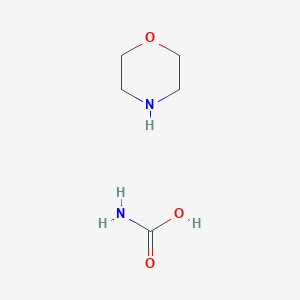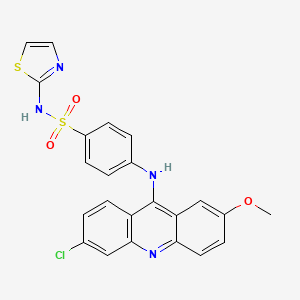
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 6-chloro-2-methoxyacridine, 1,3-thiazole, and benzenesulfonamide. The key steps in the synthesis may include:
Nitration and Reduction: Nitration of 6-chloro-2-methoxyacridine followed by reduction to form the corresponding amine.
Coupling Reaction: Coupling of the amine with 1,3-thiazole under suitable conditions to form the intermediate.
Sulfonation: Introduction of the benzenesulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The presence of chloro and methoxy groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide may be studied for its potential antimicrobial and anticancer activities. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structural features suggest it may have activity against certain diseases, and it could be a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Mitoxantrone: An anthracenedione used in cancer treatment.
Uniqueness
4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
5433-31-8 |
|---|---|
分子式 |
C23H17ClN4O3S2 |
分子量 |
497.0 g/mol |
IUPAC 名称 |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H17ClN4O3S2/c1-31-16-5-9-20-19(13-16)22(18-8-2-14(24)12-21(18)27-20)26-15-3-6-17(7-4-15)33(29,30)28-23-25-10-11-32-23/h2-13H,1H3,(H,25,28)(H,26,27) |
InChI 键 |
KSVCKYTZBLWIPE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)

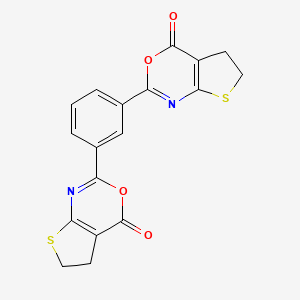
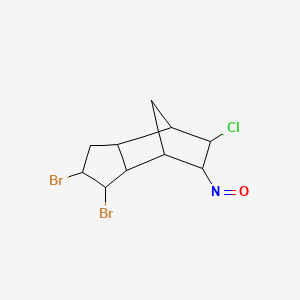
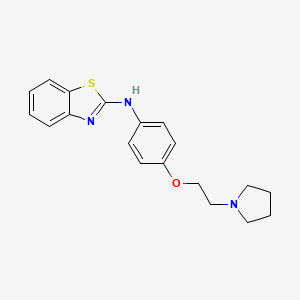
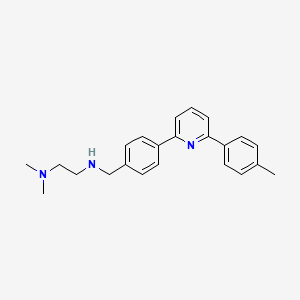
![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
